Sparsentan

Description

This compound is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) with a similar affinity for both (9.3 nM for ETAR and 0.8 nM for AT1R). This compound is first in its class and orally active, and was created by merging the structural elements of [irbesartan], an AT1R antagonist, and biphenylsulfonamide, an ETAR antagonist. In February 2023, the use of this compound to reduce proteinuria in adults with primary immunoglobulin A nephropathy (IgAN) at risk of rapid disease progression was approved by the FDA under accelerated approval based on reduction of proteinuria. In September 2024, it was granted full approval for an expanded indication. This compound was initially developed for the treatment of hypertension; however, it has shown to be efficient in the reduction of proteinuria in patients with IgAN and focal segmental glomerulosclerosis (FSGS). Compared to [irbesartan], this compound reduces proteinuria to a greater extent. Furthermore, it is the first non-immunosuppressive therapy for the reduction of proteinuria in IgAN. The use of this compound may cause hepatotoxicity and embryo-fetal toxicity. On April 24, 2024, this compound was granted conditional marketing authorization by the European Commission for the treatment of adults with primary IgAN.

This compound is an Endothelin Receptor Antagonist and Angiotensin 2 Receptor Blocker. The mechanism of action of this compound is as an Endothelin Receptor Antagonist and Angiotensin 2 Type 1 Receptor Antagonist and Cytochrome P450 2B6 Inducer and Cytochrome P450 2C9 Inducer and Cytochrome P450 2C19 Inducer and P-Glycoprotein Inhibitor and Breast Cancer Resistance Protein Inhibitor.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for iga glomerulonephritis and has 2 investigational indications. This drug has a black box warning from the FDA.

a dual endothelin type A (ETA) and angiotensin II type 1 receptor antagonist

Properties

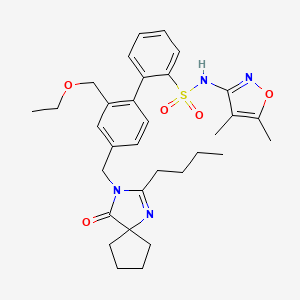

IUPAC Name |

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFHGDPIDHPWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254740-64-2 | |

| Record name | Sparsentan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254740642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparsentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPARSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242RO5URM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sparsentan's Mechanism of Action in Podocyte Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sparsentan, a first-in-class dual endothelin type A (ETa) and angiotensin II type 1 (AT1) receptor antagonist, represents a significant advancement in the treatment of proteinuric kidney diseases.[1][2] Its unique mechanism of action directly targets key pathways implicated in podocyte injury, a central event in the pathogenesis of focal segmental glomerulosclerosis (FSGS) and IgA nephropathy (IgAN).[3][4][5] This technical guide provides an in-depth exploration of this compound's effects on podocytes at a molecular and cellular level, supported by quantitative data from pivotal clinical trials, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

Introduction: The Critical Role of Podocytes in Glomerular Filtration

Podocytes are highly specialized, terminally differentiated epithelial cells that form the outer layer of the glomerular filtration barrier (GFB). Their intricate foot processes and the intervening slit diaphragms are essential for preventing the leakage of albumin and other large proteins from the blood into the urine. Injury to podocytes, characterized by foot process effacement, apoptosis, and detachment from the glomerular basement membrane, leads to a breakdown of the GFB and the onset of proteinuria, a hallmark of chronic kidney disease.

Two key mediators of podocyte injury are endothelin-1 (ET-1) and angiotensin II (Ang II). Both peptides are potent vasoconstrictors and pro-inflammatory molecules that exert their detrimental effects through their respective receptors, ETaR and AT1R, which are expressed on podocytes.

Dual Receptor Blockade: The Core Mechanism of this compound

This compound is a single molecule designed to simultaneously block both ETa and AT1 receptors. This dual antagonism provides a multi-faceted approach to protecting podocytes from injury.

Attenuation of Endothelin-1-Mediated Podocyte Damage

ET-1, acting through the ETa receptor, contributes to podocyte injury via several mechanisms:

-

Cytoskeletal Disruption: ET-1 promotes the disorganization of the actin cytoskeleton in podocytes, leading to foot process effacement.

-

Pro-inflammatory and Pro-fibrotic Signaling: ET-1 stimulates the production of inflammatory cytokines and profibrotic factors, contributing to glomerular inflammation and scarring.

-

Increased Calcium Influx: ET-1 can induce an increase in intracellular calcium in podocytes, a key trigger for apoptosis and cellular dysfunction.

By blocking the ETa receptor, this compound mitigates these harmful effects, helping to preserve podocyte structure and function.

Inhibition of Angiotensin II-Induced Podocyte Injury

Ang II, via the AT1 receptor, is a well-established driver of podocyte damage through multiple pathways:

-

Increased Oxidative Stress: Ang II stimulates the production of reactive oxygen species (ROS) in podocytes, leading to cellular damage.

-

Downregulation of Slit Diaphragm Proteins: Ang II can decrease the expression of essential slit diaphragm proteins like nephrin and podocin, compromising the integrity of the GFB.

-

Activation of Pro-apoptotic Pathways: Ang II promotes podocyte apoptosis through various signaling cascades.

This compound's blockade of the AT1 receptor directly counteracts these injurious processes, contributing to its podocyte-protective effects.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in mitigating podocyte injury and reducing proteinuria has been demonstrated in both preclinical models and major clinical trials.

Preclinical Data in a Mouse Model of FSGS

A study utilizing a mouse model of FSGS provided quantitative insights into this compound's effects on glomerular hemodynamics and podocyte function.

| Parameter | Control (FSGS) | This compound-treated (FSGS) | Losartan-treated (FSGS) |

| Podocyte Calcium Influx (agonist-induced) | High | Attenuated | Attenuated |

| Afferent Arteriole Diameter | Decreased | Increased | No significant change |

| Efferent Arteriole Diameter | Decreased | Increased | No significant change |

| Single-Nephron GFR | Decreased | Preserved | No significant change |

| Proteinuria | High | Reduced | Reduced |

| Podocyte Number | Decreased | Preserved | Less effective than this compound |

Table 1: Summary of preclinical data on this compound's effects in a mouse model of FSGS. Data adapted from studies demonstrating improved glomerular hemodynamics and podocyte function with this compound treatment.

Clinical Trial Data: The PROTECT and DUPLEX Studies

Two pivotal Phase 3 clinical trials, PROTECT (in IgAN) and DUPLEX (in FSGS), have provided robust clinical evidence for this compound's efficacy.

| Trial | Parameter | This compound | Irbesartan |

| PROTECT (IgAN) | Mean Reduction in Proteinuria (Week 36) | -49.8% | -15.1% |

| Mean Reduction in UPCR (Week 110) | -42.8% | -4.4% | |

| Complete Remission of Proteinuria | 21% | 8% | |

| Partial Remission of Proteinuria | 70% | 40% | |

| DUPLEX (FSGS) | Mean Reduction in UPCR (Week 108) | 50.0% | 32.3% |

| Partial Remission of Proteinuria | 37.5% | 22.6% | |

| Complete Remission of Proteinuria | 18.5% | 7.5% |

Table 2: Summary of key efficacy outcomes from the PROTECT and DUPLEX clinical trials. UPCR: Urine Protein-to-Creatinine Ratio. Data compiled from published results.

Key Signaling Pathways Modulated by this compound in Podocytes

This compound's dual receptor blockade interrupts several downstream signaling cascades that are central to podocyte injury.

The TRPC6-Calcineurin-NFAT Pathway

Ang II has been shown to upregulate the expression of Transient Receptor Potential Cation Channel 6 (TRPC6) in podocytes. Increased TRPC6 expression and activity lead to excessive calcium influx, which in turn activates the calmodulin-dependent phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing its translocation to the nucleus where it promotes the transcription of genes involved in podocyte injury.

The β-Catenin and NF-κB Signaling Pathways

Both ET-1 and Ang II can activate the β-catenin and Nuclear Factor-kappa B (NF-κB) signaling pathways in podocytes. Activation of β-catenin has been linked to the downregulation of nephrin and podocin. NF-κB activation promotes the expression of pro-inflammatory and pro-apoptotic genes.

References

- 1. Three-dimensional electron microscopy reveals the evolution of glomerular barrier injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Autonomous Calcium Signaling in Human and Zebrafish Podocytes Controls Kidney Filtration Barrier Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intravital imaging of podocyte calcium in glomerular injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Microscopic Techniques for Podocyte Research - PMC [pmc.ncbi.nlm.nih.gov]

Sparsentan's Dual Endothelin and Angiotensin Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of sparsentan, a first-in-class dual endothelin A (ETA) and angiotensin II type 1 (AT1) receptor antagonist. The document details the preclinical and clinical data supporting its efficacy, outlines the experimental protocols used in its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction: The Rationale for Dual Receptor Blockade

Chronic kidney diseases, such as Immunoglobulin A Nephropathy (IgAN) and Focal Segmental Glomerulosclerosis (FSGS), are characterized by progressive loss of kidney function, often driven by proteinuria. Two key signaling pathways implicated in the pathophysiology of these diseases are mediated by endothelin-1 (ET-1) and angiotensin II (Ang II).[1][2] Both are potent vasoconstrictors that contribute to intraglomerular hypertension, inflammation, and fibrosis.[1] this compound was developed as a single molecule to simultaneously antagonize the ETA and AT1 receptors, offering a potentially more comprehensive therapeutic approach than targeting either pathway alone.[3]

Mechanism of Action: Dual Antagonism of ETA and AT1 Receptors

This compound is a selective dual endothelin angiotensin receptor antagonist (DEARA).[3] Its chemical structure is a composite of an AT1 receptor blocker and an ETA receptor antagonist. This unique design allows it to bind to and inhibit both the ETA and AT1 receptors with high affinity.

Binding Affinity and Receptor Occupancy

Preclinical studies have demonstrated this compound's high affinity for both human ETA and AT1 receptors, with significantly lower affinity for the endothelin B (ETB) and angiotensin II type 2 (AT2) receptors. Radioligand binding assays have been employed to determine the inhibitory constant (Ki) of this compound for these receptors.

Table 1: this compound Receptor Binding Affinity (Ki)

| Receptor | Ki (nM) |

| Human AT1 | 0.8 |

| Human ETA | 9.3 |

| Human AT2 | >10,000 |

| Human ETB | >10,000 |

Data sourced from preclinical studies.

Pharmacokinetic modeling from clinical trial data has been used to estimate the in vivo receptor occupancy of this compound. These models predict that at therapeutic doses, this compound achieves high and sustained occupancy of both AT1 and ETA receptors over a 24-hour period.

Table 2: Estimated Receptor Occupancy of this compound (400 mg) in a 24-hour Period

| Receptor | Estimated Occupancy |

| AT1 | >95% |

| ETA | >60% and <90% |

| ETB | <2% |

Data based on population pharmacokinetic model prediction for a patient with IgAN in the PROTECT study.

Caption: this compound's dual antagonism of AT1 and ETA receptors.

Preclinical Evidence

In Vitro Studies

Cell-based assays have been instrumental in elucidating the functional consequences of this compound's dual receptor blockade. These studies have typically utilized cells relevant to kidney pathophysiology, such as mesangial cells and podocytes.

In Vivo Animal Models

The efficacy of this compound has been evaluated in various rodent models of chronic kidney disease that mimic human IgAN and FSGS. These studies have consistently demonstrated the superiority of dual ETA/AT1 receptor antagonism over single-receptor blockade in reducing proteinuria and preserving kidney structure.

In a mouse model of IgA nephropathy, oral administration of this compound (60 or 120 mg/kg daily) significantly attenuated glomerular hypercellularity induced by engineered IgA1-IgG immune complexes. Furthermore, transcriptome analysis of the kidneys from these mice revealed that this compound markedly reduced the upregulation of key inflammatory and proliferative genes and pathways, including complement genes, integrin components, and members of the mitogen-activated protein kinase (MAPK) family.

Another study in the gddY mouse model of IgA nephropathy showed that this compound lowered the albumin-creatinine ratio more rapidly and to a greater extent than losartan. This compound also provided superior protection against the development of glomerulosclerosis, podocyte injury, and loss of the glomerular glycocalyx compared to losartan.

Table 3: Quantitative Preclinical Efficacy of this compound in a Mouse Model of IgA Nephropathy

| Parameter | Vehicle | This compound (60 mg/kg) | This compound (120 mg/kg) |

| Glomerular Hypercellularity (nuclei/glomerulus) | 35.2 ± 1.5 | 28.9 ± 1.1 | 27.6 ± 0.9 |

| Relative mRNA Expression of C3 | 2.5-fold increase | Attenuated | Attenuated |

| Relative mRNA Expression of Itgb2 | 2.0-fold increase | Attenuated | Attenuated |

*p < 0.05 vs. vehicle. Data adapted from studies in a mouse model of IgAN.

Clinical Development and Efficacy

This compound has undergone rigorous clinical evaluation in two pivotal Phase 3 clinical trials: the PROTECT study in patients with IgA nephropathy and the DUPLEX study in patients with FSGS.

PROTECT Study (IgA Nephropathy)

The PROTECT study was a global, randomized, double-blind, active-controlled trial that enrolled 404 adult patients with IgAN and persistent proteinuria despite maximized ACE inhibitor or ARB therapy. Patients were randomized to receive either this compound or irbesartan.

Table 4: Baseline Characteristics of the PROTECT Study Population

| Characteristic | This compound (n=202) | Irbesartan (n=202) |

| Mean Age (years) | 45.8 | 46.2 |

| Male (%) | 70.8 | 70.3 |

| Mean eGFR (mL/min/1.73 m²) | 57.6 | 56.8 |

| Median Urine Protein-to-Creatinine Ratio (g/g) | 1.8 | 1.8 |

Data from the PROTECT study.

Table 5: Key Efficacy Endpoints from the PROTECT Study

| Endpoint | This compound | Irbesartan | Relative Reduction (95% CI) | p-value |

| Change in UPCR from Baseline at Week 36 (%) | -49.8 | -15.1 | 41% (29-51) | <0.0001 |

| eGFR Total Slope (Day 1 to Week 110) (mL/min/1.73 m²/year) | -2.9 | -3.9 | 1.0 (-0.03 to 1.94) | 0.058 |

| eGFR Chronic Slope (Week 6 to Week 110) (mL/min/1.73 m²/year) | -2.1 | -3.0 | 0.9 (-0.1 to 1.9) | 0.09 |

| Absolute Change in eGFR from Baseline to Week 110 (mL/min/1.73 m²) | -5.8 | -9.5 | 3.7 (1.5 to 6.0) | N/A |

UPCR: Urine Protein-to-Creatinine Ratio; eGFR: estimated Glomerular Filtration Rate. Data from the PROTECT study.

DUPLEX Study (Focal Segmental Glomerulosclerosis)

The DUPLEX study was a global, randomized, double-blind, active-controlled trial that enrolled 371 patients with FSGS. Patients were randomized to receive either this compound or irbesartan.

Table 6: Baseline Characteristics of the DUPLEX Study Population

| Characteristic | This compound (n=184) | Irbesartan (n=187) |

| Mean Age (years) | 42.1 | 42.0 |

| Male (%) | 54.9 | 53.5 |

| Mean eGFR (mL/min/1.73 m²) | 63.8 | 63.7 |

| Median Urine Protein-to-Creatinine Ratio (g/g) | 3.1 | 3.0 |

Data from the DUPLEX study.

Table 7: Key Efficacy Endpoints from the DUPLEX Study

| Endpoint | This compound | Irbesartan | Difference (95% CI) | p-value |

| eGFR Total Slope (Day 1 to Week 108) (mL/min/1.73 m²/year) | -5.4 | -5.7 | 0.3 (-1.74 to 2.41) | 0.7491 |

| eGFR Chronic Slope (Week 6 to Week 108) (mL/min/1.73 m²/year) | -4.8 | -5.7 | 0.9 (-1.27 to 3.04) | 0.4203 |

| FSGS Partial Remission Endpoint (FPRE) at Week 36 (%) * | 42.0 | 26.0 | 16.0 | 0.0094 |

| Mean Reduction in Proteinuria from Baseline at Week 108 (%) | 50 | 32 | 18 | N/A |

*FPRE defined as UPCR ≤1.5 g/g and a >40% reduction in UPCR from baseline. Data from the DUPLEX study.

Experimental Protocols

Radioligand Binding Assay for ETA and AT1 Receptors

This protocol describes a general method for determining the binding affinity of a test compound (e.g., this compound) to ETA and AT1 receptors using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing human ETA or AT1 receptors

-

Radioligand (e.g., [¹²⁵I]-ET-1 for ETA, [¹²⁵I]-Sar¹,Ile⁸-Ang II for AT1)

-

Test compound (this compound) at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled ligand)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki can then be calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Study in a Rodent Model of Proteinuric Kidney Disease

This protocol outlines a general workflow for assessing the anti-proteinuric efficacy of a test compound in a rodent model of IgA nephropathy or FSGS.

Caption: Experimental workflow for in vivo efficacy testing.

Signaling Pathways

The nephroprotective effects of this compound are mediated by the inhibition of downstream signaling cascades activated by ET-1 and Ang II in key glomerular cells.

ETA and AT1 Receptor Signaling in Mesangial Cells

In mesangial cells, both ET-1 and Ang II, through their respective receptors, activate signaling pathways that lead to cell proliferation, extracellular matrix production, and inflammation, contributing to glomerulosclerosis.

Caption: ETA and AT1 receptor signaling in mesangial cells.

ETA and AT1 Receptor Signaling in Podocytes

In podocytes, activation of ETA and AT1 receptors leads to cytoskeletal rearrangement, foot process effacement, and apoptosis, which compromises the integrity of the glomerular filtration barrier and results in proteinuria.

Caption: ETA and AT1 receptor signaling in podocytes.

Conclusion

This compound's dual antagonism of ETA and AT1 receptors represents a targeted approach to address key pathogenic mechanisms in chronic kidney diseases. The comprehensive preclinical and clinical data demonstrate its potential to reduce proteinuria and preserve kidney function. The detailed understanding of its mechanism of action, supported by the experimental methodologies and signaling pathway analyses presented in this guide, provides a solid foundation for further research and clinical application in the field of nephrology.

References

- 1. PROTECT: Two-Year Findings in Patients with IgA Nephropathy - Travere Medical Affairs [medicalaffairs.travere.com]

- 2. This compound: the first and only non-immunosuppressive therapy for the reduction of proteinuria in IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Blockade of Sparsentan: A Deep Dive into its Pharmacodynamics in Attenuating Renal Fibrosis

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacodynamics of sparsentan, a novel dual-acting angiotensin II and endothelin-1 receptor antagonist, in preclinical models of renal fibrosis. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this promising therapeutic agent.

Executive Summary

Renal fibrosis, the final common pathway for most chronic kidney diseases (CKD), is characterized by the excessive accumulation of extracellular matrix, leading to organ scarring and functional decline. This compound, a first-in-class Dual Endothelin Angiotensin Receptor Antagonist (DEARA), simultaneously targets two key pathways implicated in the pathogenesis of renal fibrosis: the renin-angiotensin-aldosterone system (RAAS) and the endothelin system.[1][2][3][4] Preclinical evidence robustly demonstrates that this dual blockade confers significant nephroprotective effects, surpassing the efficacy of single-pathway inhibition.[4] this compound has been shown to ameliorate proteinuria, preserve podocyte integrity, and attenuate glomerulosclerosis and tubulointerstitial fibrosis across various animal models of kidney disease. This guide will explore the mechanistic underpinnings of these effects, presenting a consolidated view of its pharmacodynamic profile.

Mechanism of Action: A Two-Pronged Assault on Renal Fibrosis

This compound functions as a single molecule with high affinity for both the angiotensin II type 1 (AT1) receptor and the endothelin A (ETA) receptor. This dual antagonism is central to its therapeutic efficacy in kidney disease.

-

Angiotensin II (Ang II) Pathway: Ang II, a potent vasoconstrictor, contributes to kidney injury by increasing blood pressure, promoting inflammation, and stimulating fibrotic processes through its binding to the AT1 receptor.

-

Endothelin-1 (ET-1) Pathway: ET-1, another powerful vasoconstrictor, mediates renal cell injury, mesangial cell proliferation, and the development of renal fibrosis via the ETA receptor.

By concurrently blocking both of these critical pathways, this compound offers a more comprehensive approach to mitigating the drivers of renal fibrosis compared to agents that target only one system.

Preclinical Efficacy: Quantitative Data from Renal Fibrosis Models

This compound has demonstrated significant efficacy in various preclinical models that mimic human kidney diseases characterized by fibrosis. The following tables summarize the key quantitative findings from these studies.

gddY Mouse Model of IgA Nephropathy

The gddY mouse is a spontaneous model of IgA nephropathy (IgAN) that develops progressive glomerular injury.

| Parameter | Control (gddY) | This compound Treatment | Losartan Treatment | Outcome | Citation |

| Albumin-to-Creatinine Ratio (ACR) | Increased | More rapid and greater attenuation | Attenuated | This compound was superior in reducing albuminuria. | |

| Glomerulosclerosis | Progressive | Significantly attenuated | Less effective than this compound | This compound provided greater protection against glomerular scarring. | |

| Podocyte Number | Decreased | Preserved | Preserved, but to a lesser extent | This compound was more effective in preserving podocytes. | |

| Glomerular Glycocalyx | Damaged | Preserved | Less preservation than this compound | This compound offered superior protection of the endothelial surface layer. | |

| mRNA Expression (ET-1, ETA, AT1) | Upregulated | Prevented upregulation | Prevented upregulation | Both treatments were effective in downregulating these genes. |

Adriamycin (ADR)-Induced Nephropathy Model of FSGS

Adriamycin administration in rodents induces nephropathy that recapitulates features of human focal segmental glomerulosclerosis (FSGS), including podocyte injury and subsequent fibrosis.

| Parameter | Control (ADR) | This compound Treatment (20, 60, 180 mg/kg) | Outcome | Citation |

| Urine Protein-to-Creatinine Ratio (UPCR) | Elevated | Dose-dependent attenuation | This compound reduced proteinuria. | |

| Podocyte Number (p57+ nuclei/glomerular area) | Reduced | Dose-dependent preservation | This compound protected against podocyte loss. | |

| Glomerulosclerosis Score (GSS) | Increased | Dose-dependent reduction | This compound attenuated glomerular scarring. | |

| Glomerular Macrophage Infiltration (ED1+ area) | Increased | Dose-dependent reduction | This compound reduced glomerular inflammation. |

TRPC6 Transgenic Mouse Model of FSGS

Mice overexpressing the TRPC6 channel in podocytes develop a progressive glomerular disease resembling human FSGS.

| Parameter | Control (TRPC6-Tg) | This compound Treatment (120 mg/kg) | Losartan Treatment (10 mg/kg) | Outcome | Citation |

| Podocyte Number (p57+ cells) | 4.37 ± 0.56 | 12.46 ± 0.57 | Less effective than this compound | This compound significantly preserved podocyte number. | |

| Podocyte Number (WT1+ cells) | 7.02 ± 0.19 | 19.46 ± 0.35 | Less effective than this compound | This compound significantly preserved podocyte number. | |

| Glomerulosclerosis (AU) | 101.70 ± 7.15 | 47.17 ± 3.20 | Improved, but less than this compound | This compound markedly reduced glomerulosclerosis. | |

| Tissue Fibrosis (AU) | 86.23 ± 4.42 | 36.30 ± 1.77 | Improved, but less than this compound | This compound significantly reduced renal fibrosis. | |

| Urinary Albumin/Creatinine Ratio (ACR; normalized to baseline) | 2.52 ± 0.76 | 0.71 ± 0.04 | Not as effective as this compound | This compound markedly improved albuminuria. |

Experimental Protocols

The following sections provide detailed methodologies for the key animal models and analytical techniques cited in this guide.

Animal Models of Renal Fibrosis

-

Model: Grouped ddY (gddY) mice, which spontaneously develop IgAN.

-

Induction: No induction is necessary as the disease develops spontaneously.

-

Treatment Protocol: Four-week-old female gddY mice were administered this compound mixed with their chow (e.g., 900 ppm or 1800 ppm) or losartan in their drinking water for a duration of 8 or 16 weeks.

-

Key Assessments:

-

Albuminuria: Urine was collected at regular intervals to determine the albumin-to-creatinine ratio (ACR).

-

Histology: At the end of the treatment period, kidneys were harvested, fixed, and sectioned for histological analysis. Glomerulosclerosis was assessed on periodic acid-Schiff (PAS) stained sections.

-

Immunohistochemistry: Podocyte numbers were quantified by staining for Wilms' tumor-1 (WT-1), a podocyte nuclear marker. The glomerular glycocalyx was visualized using appropriate staining methods.

-

Gene Expression: Renal cortical tissue was used for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ET-1, ETA receptor, AT1 receptor, and various inflammatory and fibrotic genes.

-

-

Model: Male Sprague Dawley rats or various mouse strains.

-

Induction: A single intravenous (IV) injection of adriamycin (doxorubicin) is administered to induce podocyte injury and subsequent glomerulosclerosis and interstitial fibrosis. The dose varies depending on the species and strain.

-

Treatment Protocol: Following disease induction, animals were treated daily via oral gavage with vehicle or this compound at various doses (e.g., 20, 60, or 180 mg/kg/day) for a specified period, such as 35 days.

-

Key Assessments:

-

Proteinuria: Urine was collected periodically to measure the urine protein-to-creatinine ratio (UPCR).

-

Histology and Immunohistochemistry: Kidneys were processed for light and electron microscopy. Glomerulosclerosis was scored on stained sections. Podocyte numbers were determined by staining for p57. Glomerular macrophage infiltration was assessed by staining for ED1 (CD68).

-

-

Model: Typically performed in mice or rats.

-

Induction: The left ureter is surgically ligated to induce complete obstruction, leading to rapid and progressive tubulointerstitial fibrosis in the obstructed kidney. The contralateral kidney serves as an internal control.

-

Treatment Protocol: Treatment with this compound or vehicle would typically commence at the time of or shortly after the UUO surgery and continue for the duration of the experiment (e.g., 7 to 14 days).

-

Key Assessments:

-

Histology: The obstructed kidneys are harvested, and sections are stained with Masson's trichrome or Sirius Red to visualize and quantify collagen deposition, a hallmark of fibrosis.

-

Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) is used to identify activated myofibroblasts, key cells in the fibrotic process.

-

Gene and Protein Expression: Renal tissue is analyzed for the expression of profibrotic markers such as TGF-β1, collagen I, and fibronectin.

-

Quantification of Renal Fibrosis and Cellular Changes

-

Glomerulosclerosis Scoring: Glomerulosclerosis is typically assessed on PAS-stained kidney sections. The degree of sclerosis in each glomerulus is scored on a scale (e.g., 0-4), and an average glomerulosclerosis index is calculated for each animal. Alternatively, the percentage of the glomerular tuft area that is sclerotic can be quantified using image analysis software.

-

Interstitial Fibrosis Quantification: The extent of interstitial fibrosis can be quantified on Masson's trichrome or Sirius Red-stained sections by measuring the percentage of the cortical area that is positively stained for collagen using computer-assisted morphometry.

-

Podocyte Counting: Podocytes are identified by immunohistochemical staining for specific nuclear markers, most commonly WT-1 or p57. The number of positive nuclei per glomerular cross-section is counted, and this can be used to estimate the podocyte density or the total number of podocytes per glomerulus using stereological methods.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation in a renal fibrosis model.

Conclusion

The pharmacodynamic profile of this compound in preclinical models of renal fibrosis is characterized by a potent, dual-acting mechanism that effectively targets the convergent pathways of Angiotensin II and Endothelin-1. The quantitative data from various animal models consistently demonstrate its superiority over single-pathway antagonists in reducing proteinuria, preserving renal structure, and mitigating the cellular and molecular drivers of fibrosis. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel therapies for chronic kidney disease. This compound represents a significant advancement in the pursuit of more effective treatments to halt the progression of renal fibrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound improves glomerular hemodynamics, cell functions, and tissue repair in a mouse model of FSGS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is superior to losartan in the gddY mouse model of IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

Sparsentan's Impact on Glomerular Hemodynamics: A Technical Overview from Early Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparsentan, a first-in-class dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist, has emerged as a promising therapeutic agent for proteinuric kidney diseases such as Focal Segmental Glomerulosclerosis (FSGS) and IgA Nephropathy.[1][2][3] Its mechanism of action directly targets key pathways that regulate glomerular hemodynamics, offering a multi-faceted approach to reducing proteinuria and preserving kidney function.[2][4] This technical guide synthesizes findings from early preclinical and clinical research to provide an in-depth understanding of this compound's effects on the intricate vascular dynamics within the glomerulus.

Core Mechanism of Action: Dual Receptor Blockade

This compound's therapeutic effect stems from its ability to simultaneously inhibit two potent vasoconstrictor and pro-fibrotic pathways: the renin-angiotensin system (RAS) via AT1 receptor blockade and the endothelin system via ETA receptor blockade.

-

Angiotensin II (Ang II): A key effector of the RAS, Ang II preferentially constricts the efferent arteriole, increasing intraglomerular pressure and filtration fraction. It also promotes inflammation and fibrosis.

-

Endothelin-1 (ET-1): A powerful vasoconstrictor that acts on both afferent and efferent arterioles, ET-1 contributes to glomerular injury through hemodynamic and non-hemodynamic effects, including podocyte damage and mesangial cell proliferation.

By blocking both receptors, this compound is hypothesized to produce a more profound and beneficial effect on glomerular hemodynamics than blockade of either pathway alone.

Signaling Pathway of this compound's Action on Glomerular Hemodynamics

Caption: this compound's dual blockade of AT1 and ETA receptors leading to favorable glomerular hemodynamics.

Preclinical Evidence: Data from Animal Models

Early in vivo studies, primarily utilizing mouse models of FSGS, have provided direct visual and quantitative evidence of this compound's effects on glomerular microcirculation.

Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Treatment Group | Baseline/Control | This compound | Losartan | Reference |

| Afferent Arteriole Diameter (μm) | Healthy Mice | - | 14.94 ± 0.43 | 20.23 ± 0.76 | No significant change | |

| FSGS Mice | - | 11.65 ± 0.57 | 17.92 ± 0.47 | - | ||

| Efferent Arteriole Diameter (μm) | Healthy Mice | - | 9.59 ± 0.64 | 12.30 ± 0.98 | No significant change | |

| FSGS Mice | - | 7.53 ± 0.69 | 10.39 ± 0.40 | - | ||

| Single-Nephron GFR (nL/min) | Healthy Mice | - | 4.57 ± 0.38 | 6.36 ± 0.50 | No significant change | |

| FSGS Mice | - | 3.11 ± 0.29 | 8.22 ± 0.48 | - |

These data illustrate that in both healthy and disease models, this compound treatment leads to a significant increase in both afferent and efferent arteriole diameters, contributing to an overall increase in single-nephron GFR. Notably, these effects were not observed or were of a smaller magnitude with losartan, an angiotensin receptor blocker (ARB) alone, underscoring the contribution of endothelin receptor blockade.

Experimental Protocols: Preclinical Assessment

The quantitative preclinical data were largely generated using intravital multiphoton microscopy, a powerful technique for visualizing and measuring dynamic processes in the kidneys of living animals.

Intravital Multiphoton Microscopy for Glomerular Hemodynamics

Objective: To measure single-nephron GFR (snGFR), afferent and efferent arteriole diameters, and glomerular blood flow in anesthetized mice.

Animal Preparation:

-

Mice are anesthetized, typically with isoflurane.

-

A catheter is inserted into a tail vein for the infusion of fluorescent dyes and drugs.

-

The mouse is placed on a heated stage to maintain body temperature.

-

A surgical procedure is performed to expose the kidney, and an abdominal imaging window may be implanted for longitudinal studies.

Imaging Procedure:

-

A multiphoton laser-scanning microscope is used for imaging.

-

To visualize blood plasma and measure vessel diameters, a high-molecular-weight fluorescent dextran (e.g., 500-kDa Texas red-dextran) is infused.

-

For snGFR measurement, a freely filtered fluorescent marker such as Lucifer Yellow or FITC-inulin is injected as a bolus.

-

Time-lapse images or line scans of superficial glomeruli and their associated proximal tubules are acquired to track the filtration of the fluorescent marker.

Data Analysis:

-

Arteriole Diameter: Z-stacks of glomeruli are acquired, and the afferent and efferent arterioles are identified by blood flow direction. The vessels are then three-dimensionally reconstructed, and the mean diameter is calculated using imaging software.

-

Single-Nephron GFR: The fluorescence intensity of the filtered marker is measured over time as it passes through the proximal tubule. The snGFR is calculated based on the transit time of the fluorescent bolus through a defined segment of the tubule and the tubular volume.

Caption: Workflow for assessing glomerular hemodynamics using intravital multiphoton microscopy.

Early Clinical Research Findings

Early-phase clinical trials in patients with FSGS (DUET study) and IgA Nephropathy (PROTECT study) have primarily focused on proteinuria reduction and changes in estimated GFR (eGFR) as key outcomes. While direct measurement of glomerular hemodynamics is less common in these larger trials, the observed clinical benefits are consistent with the mechanisms elucidated in preclinical studies.

Summary of Relevant Clinical Trial Data

| Trial | Disease | Comparator | Key Hemodynamic-Related Findings | Reference |

| DUET (Phase 2) | FSGS | Irbesartan | - this compound led to a significantly greater reduction in proteinuria compared to irbesartan. - Blood pressure was reduced with this compound. - eGFR remained stable in both groups over the 8-week treatment period. | |

| PROTECT (Phase 3) | IgA Nephropathy | Irbesartan | - this compound demonstrated a rapid and sustained reduction in proteinuria compared to irbesartan. - The decline in eGFR was slower in the this compound group over a two-year period. |

The significant reduction in proteinuria observed in these trials is a strong indicator of improved glomerular hemodynamics, specifically a reduction in intraglomerular pressure. The stabilization or slower decline of eGFR further supports the nephroprotective effects of this compound.

Experimental Protocols: Clinical Assessment

In clinical trials, renal hemodynamics are typically assessed using less invasive methods than those employed in preclinical animal studies.

Measurement of GFR and Renal Plasma Flow in Humans

-

Estimated GFR (eGFR): Routinely calculated from serum creatinine levels using equations such as the CKD-EPI formula. This was the primary method for monitoring kidney function in the DUET and PROTECT trials.

-

Measured GFR (mGFR): Considered the gold standard, mGFR is determined by the clearance of an exogenous filtration marker like inulin or iohexol. This involves either continuous infusion and timed urine collection or plasma clearance after a bolus injection.

-

Renal Plasma Flow (RPF): Can be measured by the clearance of para-aminohippurate (PAH), which is both filtered and secreted by the kidneys.

While detailed protocols for direct hemodynamic measurements in the this compound clinical trials are not extensively published, the significant and sustained reductions in proteinuria provide strong clinical evidence for the favorable modulation of glomerular hemodynamics.

Conclusion

Early research on this compound provides compelling evidence for its beneficial effects on glomerular hemodynamics. Preclinical studies using advanced imaging techniques have demonstrated that dual blockade of endothelin and angiotensin II receptors leads to vasodilation of both afferent and efferent arterioles, resulting in increased single-nephron GFR. These mechanistic findings are supported by early clinical trial data showing significant reductions in proteinuria and preservation of kidney function in patients with FSGS and IgA Nephropathy. The data presented in this guide underscore the potential of this compound as a targeted therapy for proteinuric kidney diseases, with a clear and quantifiable impact on the underlying pathophysiology of glomerular hypertension and hyperfiltration. Further research will continue to elucidate the full spectrum of this compound's renal-protective mechanisms.

References

Preclinical Evidence for Sparsentan in Alport Syndrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the therapeutic potential of Sparsentan in Alport syndrome. The data and methodologies presented are drawn from key peer-reviewed studies, offering a comprehensive resource for understanding the scientific foundation for this compound's development in this indication.

Core Findings in a Preclinical Model of Autosomal Recessive Alport Syndrome

This compound, a dual endothelin type-A (ETaR) and angiotensin II type 1 (AT1R) receptor antagonist, has demonstrated significant efficacy in a well-established mouse model of autosomal recessive Alport syndrome (Col4a3 knockout mice). Preclinical studies reveal that this compound confers substantial renal and auditory protection, surpassing the effects of angiotensin receptor blockade alone.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal preclinical study investigating this compound in Alport syndrome mice. The study involved both early intervention (prophylactic) and late intervention (therapeutic) treatment paradigms.

Table 1: Effects of Early this compound Intervention on Renal Function and Survival

| Parameter | Wild-Type + Vehicle | Alport + Vehicle | Alport + this compound | Alport + Losartan |

| Median Lifespan (days) | N/A | 67.5 | 118.0 | 98.0 |

| Proteinuria (Urine Albumin-to-Creatinine Ratio, mg/g) at 7 weeks | < 50 | ~20,000 | ~1,000 | ~5,000 |

| Glomerulosclerosis (% of sclerotic glomeruli) at 7 weeks | 0 | ~40 | ~10 | ~25 |

| Tubulointerstitial Fibrosis (% of fibrotic area) at 7 weeks | < 1 | ~12 | ~2 | ~6 |

| Glomerular Filtration Rate (GFR) Decline | Stable | Progressive Decline | Significantly Delayed Decline** | Delayed Decline |

*Data are approximated from graphical representations in the source literature. *p < 0.01 vs. Alport + Vehicle.

Table 2: Effects of Late this compound Intervention on Renal Function and Survival

| Parameter | Alport + Vehicle | Alport + this compound |

| Median Lifespan (days) from start of treatment at 4 weeks | 28.5 | 79.0 |

| Proteinuria (Urine Albumin-to-Creatinine Ratio, mg/g) at 7 weeks | ~20,000 | ~5,000 |

| Glomerulosclerosis (% of sclerotic glomeruli) at 7 weeks | ~40 | ~20** |

*Data are approximated from graphical representations in the source literature. *p < 0.01 vs. Alport + Vehicle.

Experimental Protocols

Animal Model

The primary animal model utilized was the Col4a3 knockout mouse, a well-validated model of autosomal recessive Alport syndrome. These mice exhibit a progressive renal phenotype that closely mimics human Alport syndrome, including proteinuria, glomerulosclerosis, tubulointerstitial fibrosis, and a shortened lifespan.[1]

Drug Administration

-

This compound: Administered orally at a dose of 120 mg/kg/day.[1]

-

Losartan: Administered orally at a dose of 40 mg/kg/day.

-

Vehicle: The control group received a corresponding volume of the vehicle used to dissolve the drugs.

Experimental Design

Two primary intervention strategies were employed:

-

Early Intervention (Prophylactic): Treatment was initiated at 3 weeks of age, prior to the onset of significant proteinuria, and continued until the study endpoint.

-

Late Intervention (Therapeutic): Treatment was initiated at 4-5 weeks of age, after the establishment of proteinuria, to assess the ability of this compound to slow disease progression.

Key Experimental Methodologies

-

Proteinuria Assessment: Urine albumin and creatinine levels were measured using commercially available ELISA and colorimetric assays, respectively. The urine albumin-to-creatinine ratio (UACR) was calculated to normalize for variations in urine concentration.

-

Glomerulosclerosis and Tubulointerstitial Fibrosis Quantification: Kidney sections were stained with periodic acid-Schiff (PAS) and Masson's trichrome to visualize glomerulosclerosis and interstitial fibrosis, respectively. The extent of sclerosis and fibrosis was quantified using image analysis software on digital photomicrographs.

-

Glomerular Filtration Rate (GFR) Measurement: GFR was assessed by measuring the clearance of fluorescein isothiocyanate (FITC)-sinistrin using a transdermal device. This non-invasive method allows for repeated GFR measurements in the same animal over time.[2]

-

Gene Expression Analysis: RNA was isolated from kidney cortex and glomeruli, and the expression of profibrotic and proinflammatory genes was quantified using real-time quantitative polymerase chain reaction (RT-qPCR) or microarray analysis.[1]

-

Auditory Function Assessment: Auditory brainstem response (ABR) testing was used to measure hearing thresholds in response to sound stimuli.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Alport Syndrome

Caption: this compound's dual antagonism of AT1R and ETaR inhibits downstream profibrotic and proinflammatory signaling, reducing key pathologies in Alport syndrome.

Experimental Workflow for Preclinical Efficacy Testing

Caption: Preclinical workflow for evaluating this compound in Alport syndrome mice, including early and late intervention arms and key outcome measures.

Conclusion

The preclinical data provide a strong rationale for the clinical development of this compound in Alport syndrome. In a relevant animal model, this compound demonstrated superior efficacy in preserving renal function, reducing renal histopathology, and extending lifespan compared to an angiotensin receptor blocker alone. These benefits were observed in both prophylactic and therapeutic settings, suggesting that this compound has the potential to modify the course of Alport syndrome. The dual antagonism of the endothelin and angiotensin pathways appears to be a key mechanism driving these protective effects. Further clinical investigation is warranted to translate these promising preclinical findings to patients with Alport syndrome.

References

- 1. Dual inhibition of the endothelin and angiotensin receptor ameliorates renal and inner ear pathologies in Alport mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Sparsentan's Anti-Inflammatory Properties: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparsentan, a first-in-class dual endothelin type A (ETA) and angiotensin II type 1 (AT1) receptor antagonist, has emerged as a promising therapeutic agent for chronic kidney diseases, notably IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS). Beyond its well-established effects on proteinuria, a growing body of evidence highlights the significant anti-inflammatory properties of this compound. This technical guide synthesizes the current understanding of this compound's anti-inflammatory mechanisms, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Introduction

Chronic kidney diseases are often characterized by a perpetual cycle of inflammation and fibrosis, leading to progressive loss of renal function. Two key mediators in this process are endothelin-1 (ET-1) and angiotensin II (Ang II), which exert their pro-inflammatory and pro-fibrotic effects through the ETA and AT1 receptors, respectively. This compound's unique dual antagonism of these receptors offers a targeted approach to disrupt these pathological processes. This document provides an in-depth exploration of the anti-inflammatory actions of this compound, supported by robust scientific evidence.

Mechanism of Action: Dual Receptor Blockade

This compound's primary mechanism of action is the simultaneous inhibition of the ETA and AT1 receptors.[1][2][3] This dual blockade is crucial as both ET-1 and Ang II pathways are known to independently and synergistically promote inflammation within the kidney.[4] By blocking these receptors, this compound effectively mitigates the downstream signaling cascades that lead to the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby reducing renal inflammation and subsequent tissue damage.[5]

Preclinical Evidence of Anti-Inflammatory Effects

In vivo and in vitro preclinical models have provided substantial evidence for the anti-inflammatory properties of this compound.

Animal Models of IgA Nephropathy

Studies utilizing mouse models of IgA nephropathy have demonstrated this compound's ability to attenuate key inflammatory processes.

-

Engineered Immune Complex (EIC) Mouse Model: In a model where glomerular injury is induced by injecting engineered human IgA1-IgG immune complexes, this compound treatment significantly reduced glomerular hypercellularity and the proliferation of mesangial cells, as measured by Ki-67 staining. Furthermore, RNA sequencing of kidney tissue from these mice revealed that this compound markedly attenuated the upregulation of key inflammatory and proliferative genes and pathways.

-

gddY Mouse Model: In the gddY mouse model, which spontaneously develops an IgAN-like disease, this compound was shown to be superior to the AT1 receptor antagonist losartan in reducing albuminuria. This effect was observed to be independent of blood pressure reduction, suggesting a direct anti-inflammatory and nephroprotective role beyond its hemodynamic effects. This compound treatment also significantly attenuated the development of glomerulosclerosis compared to losartan (p<0.001).

Quantitative Data from Preclinical Studies

The following table summarizes key quantitative findings from preclinical investigations into this compound's anti-inflammatory effects.

| Parameter | Model | Treatment | Outcome | p-value | Reference |

| Glomerular Hypercellularity | EIC Mouse Model | This compound (60 or 120 mg/kg) vs. Vehicle | Significant prevention of EIC-induced pathological changes | p < 0.0001 | |

| Mesangial Cell Proliferation (Ki-67) | EIC Mouse Model | This compound (60 or 120 mg/kg) vs. Vehicle | Significant prevention of EIC-induced increase in proliferating cells | p < 0.0001 | |

| Albumin-Creatinine Ratio (ACR) | gddY Mouse Model | This compound vs. Losartan | More rapid and greater reduction in ACR with this compound | p < 0.0001 | |

| Glomerulosclerosis | gddY Mouse Model | This compound vs. Losartan | Significant attenuation of glomerulosclerosis with this compound | p < 0.001 | |

| Podocyte Loss | gddY Mouse Model | This compound vs. Losartan | Significant prevention of podocyte loss with both, greater preservation with this compound | p < 0.01 (this compound), p < 0.05 (Losartan) | |

| Glomerular Glycocalyx Preservation | gddY Mouse Model | This compound vs. Losartan | Significant preservation of glycocalyx with this compound | p < 0.001 | |

| Inflammatory Gene Upregulation (e.g., ET-1, ETAR, AT1R) | gddY Mouse Model | This compound and Losartan vs. Control | Significant attenuation of increased mRNA expression | p < 0.05 |

Clinical Evidence of Anti-Inflammatory Effects

Clinical trials have provided compelling evidence of this compound's efficacy in reducing proteinuria, a key surrogate marker for renal inflammation and damage.

The PROTECT Study (IgA Nephropathy)

The Phase 3 PROTECT trial evaluated the efficacy and safety of this compound compared to irbesartan in adults with IgAN.

-

Proteinuria Reduction: At the 36-week interim analysis, patients treated with this compound experienced a mean reduction in urine protein-to-creatinine ratio (UPCR) of 49.8% from baseline, compared to a 15.1% reduction in the irbesartan group (p<0.0001). These significant reductions in proteinuria were sustained over the two-year follow-up period.

The DUET Study (Focal Segmental Glomerulosclerosis)

The Phase 2 DUET study assessed this compound in patients with FSGS.

-

Proteinuria Reduction: After 8 weeks of treatment, this compound-treated patients (all doses pooled) showed a 45% reduction in UPCR from baseline, compared to a 19% reduction in the irbesartan group (p=0.006).

The SPARTAN Study (IgA Nephropathy)

The SPARTAN trial investigated this compound as a first-line treatment for newly diagnosed IgAN.

-

Inflammatory Biomarker Reduction: Interim results from the SPARTAN trial demonstrated that this compound treatment led to a rapid and sustained reduction in the urinary inflammatory biomarker soluble CD163 (sCD163) of approximately 50% over 24 weeks. This provides direct evidence of this compound's anti-inflammatory effect in humans. Proteinuria was also reduced by approximately 70% over the same period.

Quantitative Data from Clinical Trials

| Parameter | Trial | Comparison | Outcome | p-value | Reference |

| UPCR Reduction (36 weeks) | PROTECT (IgAN) | This compound vs. Irbesartan | 49.8% reduction vs. 15.1% reduction | p < 0.0001 | |

| UPCR Reduction (8 weeks) | DUET (FSGS) | This compound vs. Irbesartan | 45% reduction vs. 19% reduction | p = 0.006 | |

| Urinary sCD163 Reduction (24 weeks) | SPARTAN (IgAN) | This compound | ~50% reduction from baseline | Not provided | |

| Proteinuria Reduction (24 weeks) | SPARTAN (IgAN) | This compound | ~70% reduction from baseline | Not provided |

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through the inhibition of key intracellular signaling pathways activated by ET-1 and Ang II. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.

NF-κB Signaling Pathway

Both ETA and AT1 receptor activation can trigger the canonical NF-κB pathway, leading to the transcription of numerous pro-inflammatory genes. This compound's dual blockade prevents the activation of this crucial inflammatory transcription factor.

MAP Kinase Signaling Pathway

The MAPK signaling cascade, including ERK, JNK, and p38, is another critical pathway activated by both ET-1 and Ang II, leading to cellular proliferation, inflammation, and fibrosis. This compound's blockade of the upstream receptors dampens the activation of this pro-inflammatory cascade.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory properties of this compound.

IgA Nephropathy Mouse Models

-

Engineered Immune Complex (EIC) Model:

-

Immune Complex Formation: Engineered immune complexes are formed in vitro by incubating human galactose-deficient IgA1 (Gd-IgA1) with a recombinant human IgG autoantibody specific for Gd-IgA1.

-

Induction of Nephropathy: Nude mice are intravenously injected with the pre-formed EICs to induce glomerular injury mimicking human IgAN.

-

This compound Administration: this compound is administered daily by oral gavage at specified doses (e.g., 60 or 120 mg/kg) for the duration of the study.

-

Assessment: Kidneys are harvested for histopathological analysis (e.g., H&E staining for cellularity) and molecular analysis (e.g., RNA sequencing).

-

-

gddY Mouse Model:

-

Animal Model: gddY mice, which spontaneously develop IgAN, are used.

-

Treatment: this compound is mixed with the chow at specified concentrations, or losartan is administered in the drinking water, starting at a young age (e.g., 4 weeks) and continuing for a defined period (e.g., until 12 or 20 weeks of age).

-

Assessment: Urine is collected to measure the albumin-to-creatinine ratio. Kidneys are harvested for histological analysis to assess glomerulosclerosis, podocyte number, and glycocalyx integrity.

-

RNA Sequencing of Kidney Tissue

-

RNA Extraction: Total RNA is isolated from kidney tissue samples using a suitable method, such as TRIzol reagent, followed by purification.

-

Library Preparation: RNA quality is assessed, and sequencing libraries are prepared using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).

-

Sequencing: The libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: Raw sequencing reads are processed, aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by this compound treatment.

Ki-67 Immunohistochemistry

-

Tissue Preparation: Paraffin-embedded kidney sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer (e.g., citrate buffer, pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a blocking serum.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against Ki-67.

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the Ki-67 positive cells.

-

Quantification: The number of Ki-67 positive cells per glomerulus is counted to assess cell proliferation.

Urinary Soluble CD163 (sCD163) ELISA

-

Sample Preparation: Urine samples are centrifuged to remove cellular debris.

-

ELISA Procedure: A commercial ELISA kit is used for the quantitative determination of sCD163. The general steps include:

-

Coating a microplate with a capture antibody specific for sCD163.

-

Adding urine samples and standards to the wells.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Measuring the absorbance at a specific wavelength.

-

-

Data Analysis: A standard curve is generated from the standards, and the concentration of sCD163 in the urine samples is calculated and typically normalized to urinary creatinine concentration.

Conclusion

This compound's dual antagonism of the ETA and AT1 receptors provides a potent and targeted approach to mitigating renal inflammation. Preclinical and clinical data robustly support its anti-inflammatory properties, demonstrating its ability to reduce inflammatory cell infiltration, downregulate pro-inflammatory gene expression, and decrease levels of inflammatory biomarkers. The inhibition of the NF-κB and MAPK signaling pathways is central to these effects. This comprehensive anti-inflammatory profile, in addition to its established anti-proteinuric effects, positions this compound as a cornerstone therapy for the management of chronic kidney diseases characterized by inflammation and fibrosis. Further research into the nuanced molecular mechanisms and long-term anti-inflammatory benefits of this compound will continue to refine its clinical application and expand its therapeutic potential.

References

- 1. SPARTAN Trial Interim Results in Patients With IgAN | Docwire News [docwirenews.com]

- 2. storage.unitedwebnetwork.com [storage.unitedwebnetwork.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. DUET: A Phase 2 Study Evaluating the Efficacy and Safety of this compound in Patients with FSGS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. article.imrpress.com [article.imrpress.com]

Sparsentan: A Targeted Approach to Mitigating Mesangial Cell Proliferation in Glomerular Diseases

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mesangial cell proliferation is a hallmark of progressive glomerular diseases, including IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS), leading to glomerulosclerosis and a decline in renal function. Sparsentan, a first-in-class dual endothelin type A receptor (ETAR) and angiotensin II type 1 receptor (AT1R) antagonist, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the mechanisms by which this compound mitigates mesangial cell proliferation. It consolidates preclinical and clinical data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the field of nephrology and drug development.

Introduction: The Pathogenic Role of Mesangial Cell Proliferation

The glomerulus, the primary filtration unit of the kidney, is a complex structure composed of endothelial cells, podocytes, and mesangial cells. Mesangial cells provide structural support to the glomerular capillaries, regulate glomerular filtration, and exhibit phagocytic activity. In response to various insults, such as immune complex deposition in IgAN or podocyte injury in FSGS, mesangial cells can undergo activation and proliferation.

This hypercellularity contributes to the overproduction of extracellular matrix (ECM) proteins, leading to mesangial expansion and ultimately glomerulosclerosis. Two key mediators implicated in this pathological process are endothelin-1 (ET-1) and angiotensin II (Ang II). Both are potent vasoconstrictors and have been shown to stimulate mesangial cell proliferation, inflammation, and fibrosis.[1][2]

This compound: A Dual-Action Antagonist

This compound is a single-molecule antagonist with high affinity for both the ETAR and the AT1R.[1][3] This dual blockade is designed to provide a more comprehensive and potent inhibition of the pathological signaling pathways driving glomerular diseases compared to single-receptor antagonists.[1] By simultaneously targeting both the endothelin and renin-angiotensin systems, this compound aims to reduce proteinuria, a key marker of kidney damage, and slow the progression of chronic kidney disease.

Quantitative Data on this compound's Anti-Proliferative Effects

Preclinical and clinical studies have demonstrated the efficacy of this compound in reducing markers of mesangial cell proliferation and glomerular injury.

Preclinical In Vivo Data

A study utilizing a mouse model of IgA nephropathy, where glomerular injury was induced by engineered IgA1-IgG immune complexes, provides direct evidence of this compound's anti-proliferative effects in vivo.

| Treatment Group | Parameter Measured | Result | Significance |

| Vehicle (Control) | Glomerular Cellularity | Increased | - |

| This compound (60 mg/kg) | Glomerular Cellularity | Significantly Reduced vs. Vehicle | p < 0.0001 |

| This compound (120 mg/kg) | Glomerular Cellularity | Significantly Reduced vs. Vehicle | p < 0.0001 |

| Vehicle (Control) | Ki-67 Positive Glomeruli (%) | Increased | - |

| This compound (60 mg/kg) | Ki-67 Positive Glomeruli (%) | Significantly Reduced vs. Vehicle | p < 0.0001 |

| This compound (120 mg/kg) | Ki-67 Positive Glomeruli (%) | Significantly Reduced vs. Vehicle | p < 0.0001 |

| Table 1: Effect of this compound on Glomerular Cellularity and Proliferation in a Mouse Model of IgA Nephropathy. |

Another study in a rat model of mesangial proliferative nephritis (anti-Thy1 model) showed that this compound dose-dependently attenuated the increase in mesangial cell proliferation, as measured by Ki-67 immunoreactivity.

| Treatment Group | Parameter Measured | Result |

| Control | Mesangial Cell Proliferation (Ki-67) | Baseline |

| Disease Model + Vehicle | Mesangial Cell Proliferation (Ki-67) | Increased |

| Disease Model + this compound | Mesangial Cell Proliferation (Ki-67) | Dose-dependent reduction |

| Table 2: Qualitative Summary of this compound's Effect on Mesangial Proliferation in an Anti-Thy1 Rat Model. |

Clinical Trial Data

The PROTECT clinical trial evaluated the efficacy of this compound in patients with IgA nephropathy. While the primary endpoint was proteinuria reduction, the significant improvement in this marker is indicative of a reduction in the underlying glomerular pathology, including mesangial cell proliferation.

| Treatment Group | Parameter Measured | Timepoint | Result | Significance |

| This compound (400 mg/day) | Change in Urine Protein-to-Creatinine Ratio from Baseline | Week 36 | -49.8% | p < 0.0001 (vs. Irbesartan) |

| Irbesartan (300 mg/day) | Change in Urine Protein-to-Creatinine Ratio from Baseline | Week 36 | -15.1% | - |

| Table 3: Proteinuria Reduction in the PROTECT Clinical Trial. |

Signaling Pathways in Mesangial Cell Proliferation and this compound's Intervention

ET-1 and Ang II, upon binding to their respective receptors (ETAR and AT1R) on mesangial cells, trigger a cascade of intracellular signaling events that culminate in cell proliferation. This compound's dual antagonism effectively blocks these initial triggers.

Key Proliferative Signaling Cascades

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Both ET-1 and Ang II are known to activate the ERK1/2 signaling cascade, a key pathway in cell proliferation. This activation can occur through G-protein coupled receptor (GPCR) mediated mechanisms, including the transactivation of the epidermal growth factor receptor (EGFR).

-

RhoA/Rho-Kinase (ROCK) Pathway: The RhoA/ROCK pathway is another critical mediator of mesangial cell proliferation and fibrosis stimulated by both ET-1 and Ang II. Activation of this pathway leads to cytoskeletal rearrangements and gene expression changes that promote cell growth.

This compound's Mechanism of a Action at the Cellular Level

By binding to and blocking both ETAR and AT1R, this compound prevents the activation of these downstream signaling pathways. This dual blockade is believed to be more effective than targeting either pathway alone due to the significant crosstalk between the endothelin and renin-angiotensin systems. Ang II can stimulate the production of ET-1, and both peptides can act synergistically to promote mesangial cell proliferation.

References

- 1. Mechanism of protective actions of this compound in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual angiotensin II and endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates glomerular hypercellularity and inflammatory-gene networks induced by IgA1-IgG immune complexes in a mouse model of IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Dual Antagonism: An In-depth Technical Guide to the Molecular Targets of Sparsentan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparsentan is a first-in-class, single-molecule, dual-acting antagonist of the endothelin type A (ETA) and angiotensin II type 1 (AT1) receptors.[1][2][3] While its primary mechanism of action is the simultaneous blockade of these two key pathways in the pathogenesis of chronic kidney diseases, emerging evidence suggests a broader molecular impact.[2][4] This technical guide provides a comprehensive overview of the molecular targets of this compound beyond its primary receptors, detailing its effects on ion channels and downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's multifaceted mechanism of action.

I. Direct Molecular Targets Beyond ETA and AT1 Receptors

Recent electrophysiological studies have revealed that this compound directly interacts with and inhibits specific voltage-gated ion channels, an effect independent of its antagonism of ETA and AT1 receptors.

Voltage-Gated Sodium (Nav) Channels

This compound has been shown to inhibit the peak and late components of voltage-gated sodium currents (INa). This inhibition is concentration-dependent. The blockade of these channels may contribute to the overall pharmacological profile of this compound, although the clinical significance of this finding is yet to be fully elucidated.

Ether-à-go-go-Related Gene (erg)-Mediated Potassium (K+) Channels

In addition to its effects on sodium channels, this compound also inhibits the peak and late components of erg-mediated potassium currents (IK(erg)). This interaction is also concentration-dependent.

Quantitative Data on Ion Channel Inhibition

The following table summarizes the quantitative data on the inhibitory effects of this compound on voltage-gated ion channels.

| Target | Parameter | Value (µM) | Cell Type | Reference |

| Peak Voltage-Gated Sodium Current (INa) | IC50 | 15.04 | GH3 Cells | |

| Late Voltage-Gated Sodium Current (INa) | IC50 | 1.21 | GH3 Cells | |

| Slow Component of INa Inactivation | KD | 2.09 | GH3 Cells |

II. Downstream Cellular and Molecular Effects

This compound's dual antagonism of ETA and AT1 receptors initiates a cascade of downstream effects that contribute to its nephroprotective properties. These effects are observed in various renal cell types and involve the modulation of key signaling pathways implicated in inflammation, fibrosis, and cellular proliferation.

Podocyte Protection

This compound has demonstrated significant protective effects on podocytes, the specialized cells of the glomerulus that are crucial for maintaining the filtration barrier.

-

Inhibition of Calcium Influx: this compound attenuates the increase in intracellular calcium in podocytes, a known marker of podocyte injury.

-

Preservation of Podocyte Structure: In animal models of focal segmental glomerulosclerosis (FSGS), this compound treatment leads to the preservation of podocyte number and reduces foot process effacement.

Anti-proliferative Effects on Mesangial Cells

Glomerular hypercellularity, largely driven by the proliferation of mesangial cells, is a hallmark of IgA nephropathy. This compound has been shown to counter this pathological process.

-

Reduction of Glomerular Hypercellularity: In a mouse model of IgA nephropathy, oral administration of this compound at doses of 60 or 120 mg/kg daily significantly attenuated the EIC (engineered immune complex)-induced increase in glomerular cellularity.

-

Inhibition of Mesangial Cell Proliferation: this compound treatment prevented the EIC-induced increase in actively proliferating mesangial cells, as measured by Ki-67 staining.

Anti-inflammatory Effects

This compound modulates key inflammatory pathways that are activated in chronic kidney disease.

-

Downregulation of Pro-inflammatory Genes: In a mouse model of IgA nephropathy, this compound treatment markedly reduced the upregulation of key inflammatory and proliferative genes, including complement components, integrins, members of the MAP kinase family, and Fc receptor elements. The most significantly affected pathways included cytokine-mediated signaling and interferon signaling.

-

Modulation of NF-κB Signaling: The endothelin-1 receptor is strongly associated with the activation of the canonical NF-κB inflammatory pathway. By blocking this receptor, this compound is believed to attenuate NF-κB-mediated inflammation.

Anti-fibrotic Effects